molecular formula C26H26N2O3S B2989799 4-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1207006-46-9

4-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2989799
CAS No.: 1207006-46-9
M. Wt: 446.57
InChI Key: XJFDWLXHPYQTGQ-UHFFFAOYSA-N
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Description

4-Phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide is a sophisticated heterocyclic compound offered for biochemical and pharmacological research. This molecule integrates a 1,2,3,4-tetrahydroisoquinoline scaffold, a structure prevalent in many pharmacologically active agents, with phenyltetrahydro-2H-pyran and thiophene carbonyl moieties. Such a complex architecture is of significant interest in medicinal chemistry for the exploration of novel therapeutic agents, particularly in areas such as central nervous system (CNS) disorders and oncology. The tetrahydroisoquinoline core is a known privileged structure in drug discovery, and its modification with diverse heterocycles like tetrahydro-2H-pyran and thiophene can modulate properties such as receptor binding affinity, selectivity, and metabolic stability. Researchers can utilize this compound as a key intermediate in multi-step synthetic pathways or as a building block for the development of compound libraries. It serves as a valuable probe for studying structure-activity relationships (SAR) and for identifying and validating new biological targets. The integration of the tetrahydro-2H-pyran group, a common motif in marketed drugs, can enhance the drug-like properties of the molecule, potentially improving solubility and pharmacokinetic profiles. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experiments in accordance with their institution's safety protocols. Specific data such as CAS Number, molecular formula, purity, and mechanism of action were not located in this search and must be confirmed from laboratory analysis and scientific literature prior to use.

Properties

IUPAC Name

4-phenyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3S/c29-24(23-7-4-16-32-23)28-13-10-19-8-9-22(17-20(19)18-28)27-25(30)26(11-14-31-15-12-26)21-5-2-1-3-6-21/h1-9,16-17H,10-15,18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFDWLXHPYQTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide represents a complex molecular structure with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its antimicrobial and anti-proliferative effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiophene derivatives and the coupling with tetrahydroisoquinoline frameworks. The general synthetic pathway can be summarized as follows:

  • Formation of Thiophene Derivative : Thiophene-2-carbonyl chloride is synthesized from thiophene using oxalyl chloride.
  • Coupling Reaction : The thiophene derivative is then coupled with tetrahydroisoquinoline derivatives to form the target compound.
  • Purification : The product is purified using column chromatography.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiophene moieties exhibit significant antimicrobial properties. For instance:

  • Activity Against Bacteria : Compounds similar to the target molecule have shown marked activity against Gram-positive bacteria and moderate activity against Gram-negative strains like Escherichia coli. This suggests that the presence of the thiophene ring may enhance antibacterial potency .
  • Antifungal Properties : However, many thiophene derivatives have been reported to be less effective against fungal strains .

Anti-proliferative Activity

The anti-proliferative effects of the compound have been evaluated in various cancer cell lines:

  • Cell Lines Tested : Notable activity has been observed in HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values reported below 25 μM for certain derivatives .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may interact with critical cellular targets such as cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .

Study 1: Antimicrobial Evaluation

A recent study evaluated a series of thiophene-linked compounds for their antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects, particularly against Staphylococcus aureus and Streptococcus pneumoniae, while showing minimal antifungal activity .

Study 2: Anti-cancer Activity

In another investigation focusing on anti-cancer properties, the compound was tested alongside other thiophene derivatives. The results revealed that several compounds demonstrated significant inhibition of cell proliferation in HepG-2 and MCF-7 cells. The study utilized both in vitro assays and molecular modeling to predict binding affinities to CDK2, supporting the hypothesis of targeted anti-cancer activity .

Data Tables

Activity Type Tested Compounds Target Organisms/Cell Lines IC50 Values (μM)
AntimicrobialThiophene DerivativesE. coli, S. aureus< 25
Anti-proliferative4-phenyl CompoundHepG-2, MCF-7< 25

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The target compound shares structural homology with three analogs documented in recent literature. Key differences in substituents and functional groups influence their physicochemical properties and hypothetical biological behaviors.

Structural Analog 1: 4-(4-Methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide

  • Substituents : A 4-methoxyphenyl group replaces the phenyl ring at the pyran position, introducing electron-donating methoxy functionality. The propylsulfonyl group substitutes the thiophene-2-carbonyl, increasing polarity and hydrogen-bond acceptor capacity.
  • Implications : The sulfonyl group may enhance solubility compared to the thiophene carbonyl but could reduce membrane permeability due to higher hydrophilicity. The methoxy group may improve metabolic stability by reducing oxidative degradation .

Structural Analog 2: 4-(2-Chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

  • Substituents : A 2-chlorophenyl and 4-fluorophenyl group introduce halogen atoms, while a thioxo (sulfur-containing) group replaces the carbonyl oxygen.
  • The thioxo group may alter binding kinetics via weaker hydrogen bonding compared to carbonyls, though sulfur’s polarizability could strengthen hydrophobic interactions .

Structural Analog 3: 4-Phenyl-N-(4-(thiazol-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide

  • Substituents: A thiazole ring linked via an oxygen atom to a benzyl group replaces the tetrahydroisoquinoline-thiophene system.
  • However, the benzyl-thiazole linkage could increase molecular rigidity, affecting conformational flexibility during binding .

Data Tables and Research Findings

Table 1: Structural and Functional Comparison of Target Compound and Analogs

Compound Name Core Structure Key Substituents (R1, R2) Molecular Weight (g/mol) Notable Features
Target Compound Tetrahydroisoquinoline R1: Phenyl; R2: Thiophene-2-carbonyl N/A High aromaticity, moderate polarity
Analog 1 Tetrahydroisoquinoline R1: 4-Methoxyphenyl; R2: Propylsulfonyl N/A Enhanced solubility, electron-donating
Analog 2 Tetrahydropyrimidine R1: 2-Chlorophenyl; R2: 4-Fluorophenyl 375.8 Halogenated, thioxo group
Analog 3 Tetrahydro-2H-pyran R1: Phenyl; R2: Thiazol-2-yloxy benzyl N/A Thiazole-benzyl linkage, rigid structure

Key Findings:

Electron-Donating vs. Electron-Withdrawing Groups : Analog 1’s methoxy group (electron-donating) contrasts with the target’s phenyl (neutral) and Analog 2’s chloro/fluoro (electron-withdrawing), suggesting divergent effects on electronic environments and binding interactions.

Polarity and Solubility : The sulfonyl group in Analog 1 increases polarity, while the thiophene carbonyl in the target balances moderate hydrophilicity with aromaticity.

Halogen Effects : Analog 2’s chlorine and fluorine atoms may improve binding affinity via halogen bonding but could raise toxicity concerns.

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